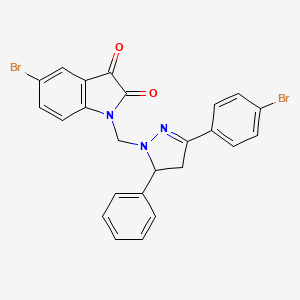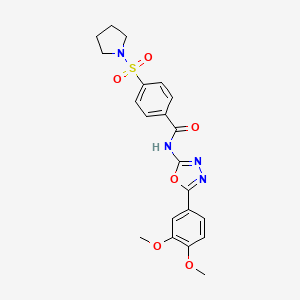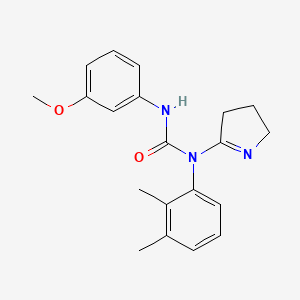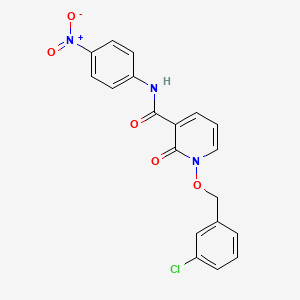![molecular formula C17H11ClN2O2S3 B2595050 N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide CAS No. 946358-61-8](/img/structure/B2595050.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that selectively targets the protein-protein interaction between two key proteins, the estrogen receptor (ER) and the transcriptional coactivator, steroid receptor coactivator-3 (SRC-3).
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide: has garnered attention due to its anti-tubercular potential. Researchers have synthesized derivatives of this compound and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The newly synthesized molecules were compared with standard reference drugs, and promising inhibition potency was observed .
Antibacterial Properties
In addition to its anti-tubercular effects, this compound has been investigated for its antibacterial activity. Studies have explored its in vitro antibacterial effects against various strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Anticonvulsant Evaluation
Researchers have also examined the anticonvulsant properties of related benzothiazole derivatives. While specific studies on this exact compound are limited, the broader class of benzothiazole derivatives has shown promise in anticonvulsant drug development .
Optical Materials
Hydrazonylsulfones, including compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide , have been studied as optical materials. These investigations explore their potential applications in areas such as sensors, imaging, and optoelectronics .
Molecular Docking Studies
To understand the compound’s mechanism of action, researchers have conducted molecular docking studies. Specifically, they investigated its interaction with the target protein DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity .
Structural Insights
A structural study was carried out on related hydrazide derivatives, including N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . These investigations provide insights into the compound’s geometry and potential reactivity .
Mecanismo De Acción
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide, like other benzothiazole derivatives, affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
It is mentioned that admet calculations showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . This suggests that these compounds may have good absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)23-17/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSSCJHMSDALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2594967.png)
![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)



![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)
![6-((3,4-dichlorobenzyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2594977.png)



![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)


![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)